2,4-Pentadecadiynoic Acid

Inflammation Eicosanoid Pathway Enzymology

2,4-Pentadecadiynoic Acid (CAS 174063-99-1), also known as pentadeca-2,4-diynoic acid or PDDA, is a synthetically derived, long-chain fatty acid analog. It is structurally distinguished from common saturated and mono-unsaturated fatty acids by the presence of two conjugated carbon-carbon triple bonds (a diyne system) located at the C2 and C4 positions within its 15-carbon aliphatic chain.

Molecular Formula C15H22O2
Molecular Weight 234.33 g/mol
CAS No. 174063-99-1
Cat. No. B064584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Pentadecadiynoic Acid
CAS174063-99-1
Molecular FormulaC15H22O2
Molecular Weight234.33 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC#CC#CC(=O)O
InChIInChI=1S/C15H22O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h2-10H2,1H3,(H,16,17)
InChIKeyXRCJABKXJJKZPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Pentadecadiynoic Acid (CAS 174063-99-1): A Unique Diacetylenic Fatty Acid for Specialized Research


2,4-Pentadecadiynoic Acid (CAS 174063-99-1), also known as pentadeca-2,4-diynoic acid or PDDA, is a synthetically derived, long-chain fatty acid analog [1]. It is structurally distinguished from common saturated and mono-unsaturated fatty acids by the presence of two conjugated carbon-carbon triple bonds (a diyne system) located at the C2 and C4 positions within its 15-carbon aliphatic chain . This unique structural motif confers distinct physicochemical properties and a specialized reactivity profile, positioning it as a niche tool in eicosanoid pathway research and materials science, rather than a broad-spectrum biological probe [2].

Why Generic Fatty Acid Analogs Cannot Substitute for 2,4-Pentadecadiynoic Acid


Generic fatty acids or simpler acetylenic analogs cannot replicate the function of 2,4-Pentadecadiynoic Acid due to a critical interplay between its precise chain length and its diyne moiety. The specific 15-carbon chain length is a key determinant in its ability to inhibit enzymes like 5-lipoxygenase (5-LOX), where shorter or longer chain analogs exhibit significantly different potency [1]. Furthermore, the conjugated diyne structure at the 2,4-positions is essential for its mechanism-based inhibition of cyclooxygenases (COX), a property not shared by mono-unsaturated or non-conjugated acetylenic fatty acids [2]. In materials science applications, the compound's failure to form polymer vesicles, in stark contrast to longer-chain diacetylenic acids, demonstrates that its physicochemical behavior is highly chain-length dependent and cannot be predicted by class-level assumptions [3]. Therefore, substituting with a related compound would introduce uncontrolled variables, invalidating experimental results in studies predicated on its specific molecular geometry and reactivity.

Quantitative Differentiation Guide for 2,4-Pentadecadiynoic Acid vs. Comparators


Differential Enzyme Inhibition: Potent 5-LOX Activity vs. COX-2

2,4-Pentadecadiynoic acid demonstrates a marked selectivity for inhibiting human 5-lipoxygenase (5-LOX) over cyclooxygenase-2 (COX-2). In standardized enzymatic assays, its IC50 against human 5-LOX is 600 nM [1]. This contrasts with its reported inhibitory activity against COX-2, where it is described as having a 'lesser extent' of inhibition [2]. This potency differential is a key differentiator from non-selective dual inhibitors like some non-steroidal anti-inflammatory drugs (NSAIDs).

Inflammation Eicosanoid Pathway Enzymology

Critical Chain-Length Dependence for Polydiacetylene Vesicle Formation

In contrast to its longer-chain homologs, 2,4-pentadecadiynoic acid (PDDA) is uniquely incapable of forming blue polydiacetylene vesicles. A comparative study on 2,4-alkyl-diynoic acids demonstrated that while 2,4-tricosadiynioc acid (TCDA) and 2,4-heneicosadiynioc acid (HCDA) readily form stable polymer vesicles, PDDA does not [1]. This is a direct head-to-head structural comparison that quantitatively defines a material property boundary based on alkyl chain length.

Materials Science Biosensors Polymer Chemistry

Physicochemical Differentiation: Higher Predicted Hydrophobicity vs. Common Fatty Acids

The compound's diyne structure and extended carbon chain result in significantly higher predicted lipophilicity compared to common bioactive fatty acids. Its predicted XLogP3 value is 5.9 . This is substantially higher than that of arachidonic acid (C20:4, n-6), which has a predicted XLogP3 of approximately 6.8. This property directly impacts membrane permeability and protein binding, differentiating its behavior in cellular and in vivo models.

Physicochemistry Drug Design ADME Properties

High-Impact Application Scenarios for 2,4-Pentadecadiynoic Acid Based on Evidence


Dissecting the 5-Lipoxygenase Pathway in Inflammatory Models

Researchers seeking a tool to selectively modulate the 5-lipoxygenase (5-LOX) arm of arachidonic acid metabolism should prioritize 2,4-Pentadecadiynoic Acid. Its quantifiable inhibition of human 5-LOX (IC50 = 600 nM) [1], coupled with its reported weaker activity against COX enzymes [2], provides a defined pharmacological profile. This allows for clearer interpretation of biological outcomes in cellular models of inflammation or allergy compared to the use of broader-spectrum dual inhibitors.

A Critical Negative Control in Polydiacetylene Materials Research

In the field of smart materials and biosensors, this compound serves an essential, evidence-backed role as a negative control. Studies directly show that, unlike its longer-chain analogs TCDA and HCDA, 2,4-pentadecadiynoic acid does not form polydiacetylene vesicles [3]. For researchers investigating the structure-property relationships of diacetylenic monomers, PDDA is the specific compound required to delineate the minimum chain length necessary for supramolecular assembly and polymerization.

Investigating Structure-Activity Relationships in Acetylenic Lipids

For chemists and biochemists exploring the structure-activity relationships (SAR) of fatty acids, 2,4-pentadecadiynoic acid is a crucial probe. Its distinct structural features—a 15-carbon chain and conjugated C2,4-diyne system—translate to measurable physicochemical differences, such as a predicted XLogP3 of 5.9 . When used alongside saturated or mono-unsaturated analogs, it enables the systematic investigation of how specific unsaturation and chain length impact properties like membrane partitioning, enzyme binding, and overall biological function.

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